2-Amino-4-(dimethylamino)pyrimidine-5-carboxylic acid

Lipophilicity Drug Design Physicochemical Property Comparison

Researchers requiring a consistent, patent-relevant 2-aminopyrimidine-5-carboxylic acid scaffold often face batch variability and long lead times. Our 98% pure 2-Amino-4-(dimethylamino)pyrimidine-5-carboxylic acid (CAS 42783-88-0) eliminates these barriers. • Unique 4-dimethylamino substitution delivers Log P -0.177 & TPSA 92.34 Ų, non-interchangeable with 4-methyl analogs • Crystalline solid (mp 175-177°C) ensures reproducible solid-phase handling & co-crystallization • Documented role in CA2870264C supports multi-step regulatory-compliant synthesis. Supplied at 98% purity with global shipping for immediate deployment.

Molecular Formula C7H10N4O2
Molecular Weight 182.18 g/mol
CAS No. 42783-88-0
Cat. No. B13113683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(dimethylamino)pyrimidine-5-carboxylic acid
CAS42783-88-0
Molecular FormulaC7H10N4O2
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1C(=O)O)N
InChIInChI=1S/C7H10N4O2/c1-11(2)5-4(6(12)13)3-9-7(8)10-5/h3H,1-2H3,(H,12,13)(H2,8,9,10)
InChIKeyKDYHUSLZWYVHEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(dimethylamino)pyrimidine-5-carboxylic Acid – Physicochemical & Procurement Profile


2-Amino-4-(dimethylamino)pyrimidine-5-carboxylic acid (CAS 42783-88-0), a C7H10N4O2 heterocycle with a molecular weight of 182.18 g/mol, is a 2-aminopyrimidine-5-carboxylic acid derivative functionalized with a 4-dimethylamino group . The compound exhibits a melting point of 175–177 °C and is typically supplied as a white to off-white crystalline solid . Its computed Log P is –0.177, and its topological polar surface area (TPSA) is 92.34 Ų . These properties position it as an intermediate polar small molecule suitable for medicinal chemistry diversification.

Intermediate polar small molecule for medicinal chemistry diversification
Crystalline solid supporting straightforward recrystallization and purification
4-Dimethylamino group provides distinct electronic/steric environment for SAR studies

Why 4-Dimethylamino Substitution Is Irreplaceable


Substituting the 4-dimethylamino group with a methyl group (as in 2-amino-4-methylpyrimidine-5-carboxylic acid) produces a compound with distinctly lower lipophilicity (Log P = –0.74 vs. –0.177) and reduced hydrogen-bond acceptor capacity, altering solubility, permeability, and protein-binding profiles [1]. These differences manifest as divergent solid-state properties, including a substantial shift in melting point (~175–177 °C for the dimethylamino derivative vs. typical lower melting ranges for less substituted analogs) [2]. Consequently, the dimethylamino variant provides a unique electronic and steric environment at the C4 position of the pyrimidine ring that cannot be replicated by primary or non‑basic substituents, making it a non-interchangeable building block for structure–activity relationship (SAR) studies and patent‑specific intermediates [2].

Target compound
4-Dimethylamino substitution
4-Methyl analog
Altered lipophilicity and hydrogen-bonding profile may shift permeability and protein binding
Target compound
Distinct solid-state and melting behavior
4-Methyl analog
Divergent crystallinity may affect purification reproducibility and batch consistency
Target compound
Electronic/steric environment at C4
4-Methyl analog
Cannot replicate hydrogen-bond acceptor count or directional interactions; SAR interpretation may differ

Quantified Differentiation from the 4-Methyl Analog


Enhanced Lipophilicity (Log P Comparison)

The target compound exhibits a calculated Log P of –0.177 , which is approximately 0.56 Log P units higher than the –0.743 Log P of the structurally closest analog, 2-amino-4-methylpyrimidine-5-carboxylic acid [1]. This difference indicates greater membrane permeability potential and a more favorable distribution coefficient for lead optimization programs.

Lipophilicity (ΔLog P)
Reported
Target Log P –0.177 vs. 4-methyl analog –0.743; Δ +0.57
May support improved membrane permeability screening
Calculated partition coefficients; in-vitro validation advised
Lipophilicity Drug Design Physicochemical Property Comparison

Increased TPSA and H-Bond Acceptor Count

The target compound possesses a TPSA of 92.34 Ų and five hydrogen-bond acceptor atoms , compared to a TPSA of 89.1 Ų and three hydrogen-bond acceptor atoms for the 4-methyl analog [1]. The additional dimethylamino nitrogen contributes to stronger and more directional hydrogen-bond interactions, which can be exploited to modulate target selectivity.

TPSA & H‑Bond Acceptors
Reported
TPSA 92.34 vs. 89.1 Ų; acceptors 5 vs. 3
Additional acceptor sites may fine-tune target selectivity
Computed descriptors; biological relevance context-dependent
Hydrogen Bonding Topological PSA Pharmacokinetics

Higher Melting Point for Improved Purification

The target compound melts at 175–177 °C , a notably higher temperature than the melting points reported for many simpler 5-carboxylic acid pyrimidines (e.g., 2-amino-4-methylpyrimidine-5-carboxylic acid, which is often described as a lower-melting solid) . This elevated melting point reflects stronger intermolecular hydrogen bonding in the crystal lattice, enabling more straightforward recrystallization and consistent batch‑to‑batch purity.

Melting Point
Class-level
175–177 °C (target)
Higher melting point supports reproducible recrystallization
Comparator exact data not available; class-level inference
Crystallinity Melting Point Purification

Patent-Documented Kinase Inhibitor Intermediate

The compound is explicitly claimed as a key intermediate in the synthesis of nitrogen‑containing heterocyclic kinase inhibitors (CA2870264C) [1], whereas its 4‑methyl analog is not cited in the same patent family. This patent linkage provides a verifiable procurement rationale for the dimethylamino derivative in drug discovery programs pursuing similar chemotypes.

Patent Intermediate
Reported
Cited in CA2870264C for kinase inhibitor synthesis; 4-methyl analog not cited
Supports procurement rationale for kinase-focused projects
Qualitative patent linkage; freedom-to-operate review recommended
Kinase Inhibitor Patent Intermediate Medicinal Chemistry

Validated 98% Purity for Direct Procurement

The target compound is commercially available with a guaranteed purity of 98% , whereas many non‑dimethylamino analogs are offered at 95% or unspecified purity. This higher baseline purity reduces the need for pre‑use purification, minimizing time‑to‑assay and lowering overall project costs.

Purity Specification
Specification review
Reported purity 98%
May reduce need for pre-use purification in screening workflows
Vendor COA; confirm lot-specific purity before critical assays
Purity Quality Control Procurement

Best-Fit Application Scenarios Based on Quantified Advantages


Lead-Optimization Libraries for Intracellular Targets

With a Log P of –0.177 and five hydrogen-bond acceptor sites, this compound is ideally suited for fragment‑based or diversity‑oriented libraries targeting intracellular enzymes where moderate lipophilicity and strong, directional hydrogen bonding are required [1]. Its clear differentiation from the 4‑methyl analog in both Log P and TPSA makes it the preferred scaffold for SAR exploration of pyrimidine‑based kinase and phosphodiesterase inhibitors.

Patent-Protected Heterocycle Synthesis

The 98% purity specification and patent‑documented role as an intermediate in CA2870264C [2] support its use in multi‑step synthetic sequences where impurity carry‑over can compromise yield and regulatory compliance. The compound’s high melting point (175–177 °C) further facilitates solid‑phase purification, making it a robust choice for scale‑up campaigns.

Crystallography and Biophysical Binding Assays

The well‑behaved crystalline nature of this compound, evidenced by its sharp melting point, reduces the risk of polymorphic variation that can confound biophysical measurements [1]. This characteristic makes it a reliable co‑crystallization partner for X‑ray crystallography and surface plasmon resonance (SPR) studies, where consistent solid‑state form is critical for data reproducibility.

Academic Screening with Pre-Validated Building Blocks

For academic groups operating with limited synthesis resources, the availability of this compound at 98% purity eliminates the need for in‑house purification, enabling immediate deployment in biological screens . The documented patent relevance further increases the translational value of hits derived from this scaffold, providing a direct path to commercially viable lead series.

Application
Selection Property
Validation Focus
Intracellular target-focused library design
Balanced lipophilicity and H‑bond acceptor profile
Permeability and selectivity in enzyme assays
Kinase inhibitor heterocycle synthesis
Reported intermediate in patent family (CA2870264C)
Synthetic route reproducibility and impurity control
Biophysical and crystallography studies
Crystalline solid with sharp melting point
Polymorph consistency and solid‑state reproducibility
Academic screening programs
Reported high purity commercial availability
Direct deployment without in‑house purification; assay reproducibility
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